N-(5-bromo-3-methylpyridin-2-yl)formamide N-(5-bromo-3-methylpyridin-2-yl)formamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17434022
InChI: InChI=1S/C7H7BrN2O/c1-5-2-6(8)3-9-7(5)10-4-11/h2-4H,1H3,(H,9,10,11)
SMILES:
Molecular Formula: C7H7BrN2O
Molecular Weight: 215.05 g/mol

N-(5-bromo-3-methylpyridin-2-yl)formamide

CAS No.:

Cat. No.: VC17434022

Molecular Formula: C7H7BrN2O

Molecular Weight: 215.05 g/mol

* For research use only. Not for human or veterinary use.

N-(5-bromo-3-methylpyridin-2-yl)formamide -

Specification

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
IUPAC Name N-(5-bromo-3-methylpyridin-2-yl)formamide
Standard InChI InChI=1S/C7H7BrN2O/c1-5-2-6(8)3-9-7(5)10-4-11/h2-4H,1H3,(H,9,10,11)
Standard InChI Key FFQZIHKVNJWQDX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1NC=O)Br

Introduction

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis of N-(5-Bromo-3-methylpyridin-2-yl)formamide is most efficiently achieved through formylation of 2-amino-3-methyl-5-bromopyridine, a precursor documented in pharmaceutical patents . The reaction leverages trimethyl orthoformate as a formylating agent under acidic catalysis:

Reaction Scheme:

2-Amino-3-methyl-5-bromopyridine+HC(OCH3)3H+N-(5-Bromo-3-methylpyridin-2-yl)formamide+3CH3OH\text{2-Amino-3-methyl-5-bromopyridine} + \text{HC(OCH}_3\text{)}_3 \xrightarrow{\text{H}^+} \text{N-(5-Bromo-3-methylpyridin-2-yl)formamide} + 3\text{CH}_3\text{OH}

Key Conditions:

  • Catalyst: p-Toluenesulfonic acid (2 mol%)

  • Solvent: 1,2-Dichloroethane or acetonitrile

  • Temperature: Reflux (80–100°C)

  • Yield: ~84% (based on analogous intermediates)

This method is scalable and avoids anhydrous or anaerobic conditions, making it industrially viable.

Alternative Pathways

Applications in Pharmaceutical Synthesis

Role in Venetoclax (ABT-199) Production

N-(5-Bromo-3-methylpyridin-2-yl)formamide serves as a critical intermediate in the synthesis of 5-bromo-7-azaindole, a precursor to the BCL-2 inhibitor Venetoclax . Venetoclax, approved for treating chronic lymphocytic leukemia, relies on the precise functionalization of the pyridine ring system, which is achieved through sequential formylation and cyclization steps:

  • Formylation: Introduction of the formamide group directs subsequent ring closure.

  • Cyclization: Base-mediated intramolecular condensation forms the 7-azaindole core .

Industrial Process Metrics:

  • Scale: Multi-kilogram batches (e.g., 100 mol input yields 83.7 mol product) .

  • Purity: Recrystallization from ethylene glycol dimethyl ether achieves >99% purity .

Physicochemical Properties

Thermal and Solubility Characteristics

While direct data for N-(5-Bromo-3-methylpyridin-2-yl)formamide is limited, inferences can be drawn from structurally related compounds:

PropertyValue (Inferred)Source CompoundReference
Melting Point70–75°C5-Bromo-N-methylpyridin-2-amine
Boiling Point~245°C (decomposes)Analogous pyridines
SolubilityDMSO, MethanolSimilar polar solvents

The compound’s solubility in polar aprotic solvents facilitates its use in coupling reactions, while its moderate melting point ensures stability during storage.

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